molecular formula C21H19N3O6S2 B2584945 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate CAS No. 896009-28-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate

Cat. No.: B2584945
CAS No.: 896009-28-2
M. Wt: 473.52
InChI Key: LKLFOLBVHPAQFK-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Theoretical Aspects

The exploration of thermal transformation processes in pyrano[3,4-d][1,2,3]thiadiazoles demonstrates alternative directions leading to new compounds through Dimroth-type rearrangement. This process involves the thermal opening of the pyrane ring and recyclization onto the amido group to form the pyridin-2-one cycle, offering insights into the synthetic versatility of related compounds for further chemical research and potential applications in material science or drug development Subbotina et al., 2005.

Antimicrobial Activity

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of these compounds in addressing bacterial and fungal infections. This research contributes to the ongoing search for new antimicrobial agents and highlights the importance of thiadiazole compounds in developing treatments for infectious diseases Noolvi et al., 2016.

Biological Evaluation

The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represent a significant step towards identifying new therapeutic agents. These compounds exhibit promising activity, suggesting their potential in cancer and inflammation-related therapeutic applications Rahmouni et al., 2016.

Novel Coupling Processes

Research into microwave-assisted synthesis and unusual coupling of novel pyrido[3,2-f][1,4]thiazepines unveils efficient synthetic routes and the formation of compounds with unique structures. This methodology not only enhances the efficiency of chemical synthesis but also opens up new avenues for the development of heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science Faty et al., 2011.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-12-4-2-3-5-16(12)29-10-18(26)30-17-9-28-14(8-15(17)25)11-31-21-24-23-20(32-21)22-19(27)13-6-7-13/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFOLBVHPAQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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